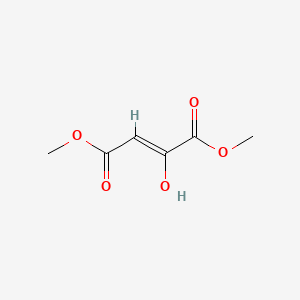

2-Butenedioic acid,2-hydroxy-,1,4-dimethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butenedioic acid,2-hydroxy-,1,4-dimethyl ester is a useful research compound. Its molecular formula is C6H8O5 and its molecular weight is 160.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Butenedioic acid, 2-hydroxy-, 1,4-dimethyl ester, commonly known as dimethyl malate, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₀O₅

- Molecular Weight : 162.141 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 249.6 °C

- Flash Point : 100.1 °C

Dimethyl malate is involved in several biochemical pathways, particularly in metabolic processes. It functions primarily as a metabolite in the tricarboxylic acid (TCA) cycle, playing a role in energy production and metabolic regulation. Its biological activity can be attributed to:

- Inhibition of Enzymes : It has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting energy metabolism and biosynthesis.

- Antioxidant Properties : Dimethyl malate exhibits antioxidant activity, which helps mitigate oxidative stress in cells.

Biological Activities

- Antimicrobial Activity : Research indicates that dimethyl malate has antimicrobial properties against various pathogens. It may disrupt the cell membrane integrity of bacteria, leading to cell lysis.

- Anti-inflammatory Effects : Studies have suggested that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

- Potential Neuroprotective Effects : Preliminary studies indicate that dimethyl malate may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.

Case Study 1: Toxicological Assessment

A study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) assessed the toxicity of dimethyl malate in animal models. The findings included:

- Acute Toxicity : Mice exposed to high doses (up to 1470 mg/kg) exhibited symptoms such as reduced mobility and ataxia. The LD50 was determined to be approximately 1200 mg/kg for male mice.

- Histopathological Changes : Examination revealed liver and kidney damage at higher doses, indicating potential organ toxicity with excessive exposure .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, dimethyl malate was tested against various bacterial strains:

- Results : It demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Mechanism : The compound was found to disrupt bacterial cell walls, leading to increased permeability and eventual cell death .

Comparative Analysis

| Property | Dimethyl Malate | Other Similar Compounds |

|---|---|---|

| Molecular Weight | 162.141 g/mol | Varies |

| Antimicrobial Activity | Yes | Depends on structure |

| Neuroprotective Potential | Yes (preliminary evidence) | Limited for most similar compounds |

| Enzyme Inhibition | Yes | Varies |

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Treatment of Psoriasis and Multiple Sclerosis

- Dimethyl Fumarate is primarily utilized in the treatment of psoriasis and multiple sclerosis. The pharmaceutical formulation known as Fumaderm® was approved in Germany for psoriasis treatment, containing a mixture of fumarates .

- Biogen Idec's BG-12 , an enteric-coated formulation of DMF, has been clinically tested for multiple sclerosis . Clinical trials have shown that DMF can reduce the frequency of relapses and slow disease progression.

2. Mechanism of Action

- DMF exerts its therapeutic effects through immunomodulation and anti-inflammatory mechanisms. It activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which enhances cellular antioxidant defenses .

Industrial Applications

1. Biocidal Additive

- DMF is reported to be used as a biocidal additive in consumer products such as leather goods and textiles. Its application in these products helps to enhance durability and resistance to microbial growth .

2. Polymer Production

- The compound is also employed in the synthesis of various polymers, particularly in creating polyesters that exhibit desirable properties such as flexibility and thermal stability. These polymers are utilized in coatings and adhesives .

Toxicological Studies

1. Safety Assessments

- Various studies have assessed the safety profile of DMF. In animal studies, it was observed that exposure to high doses resulted in adverse effects including renal toxicity and potential carcinogenicity . The lowest observed adverse effect level (LOAEL) was noted at doses as low as 50 mg/kg/day.

- The chemical has been classified with risk phrases indicating potential sensitization upon skin contact .

| Study Type | Dose Range (mg/kg/day) | Observed Effects |

|---|---|---|

| Acute Toxicity (Mice) | 681 - 1470 | Mortality, reduced mobility, liver damage |

| Chronic Toxicity (Rats) | 100 | Increased kidney weights, renal tubular changes |

| Developmental Toxicity (Rats) | 250 | Embryo lethality, reduced fetal weight |

Case Studies

Case Study 1: Efficacy in Psoriasis Treatment

- A clinical study involving patients with moderate to severe plaque psoriasis demonstrated significant improvement with DMF treatment compared to placebo groups. Patients reported reduced lesion severity and improved quality of life metrics.

Case Study 2: Safety Profile Assessment

Propriétés

IUPAC Name |

dimethyl (Z)-2-hydroxybut-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3,7H,1-2H3/b4-3- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPVQDFPFGCSEC-ARJAWSKDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(/C(=O)OC)\O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.